(5-Chloro-1H-benzimidazol-2-yl)acetic acid

Description

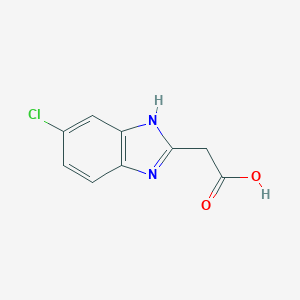

(5-Chloro-1H-benzimidazol-2-yl)acetic acid is a benzimidazole derivative featuring a chloro substituent at the 5-position of the benzimidazole ring and an acetic acid moiety at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive derivatives such as hydrazones, kinase inhibitors, and antimicrobial agents . Its molecular structure combines the planar aromatic benzimidazole core with a flexible acetic acid side chain, enabling diverse interactions in biological systems.

Propriétés

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHUPGJLPIWIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344486 | |

| Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53350-32-6 | |

| Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

In the first step, 5-chloro-1H-benzimidazole is treated with a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Deprotonation occurs at the N1 position of the benzimidazole ring, enhancing its nucleophilicity. The resulting anion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming a covalent bond between the benzimidazole nitrogen and the acetic acid moiety.

Critical Parameters :

-

Molar Ratio : A 1:1.2 molar ratio of 5-chloro-1H-benzimidazole to chloroacetic acid optimizes yield while minimizing side reactions.

-

Temperature : Reactions typically proceed at 80–100°C under reflux for 6–8 hours.

-

Workup : Acidification with dilute HCl precipitates the product, which is purified via recrystallization from ethanol/water mixtures.

Yield and Scalability

Laboratory-scale syntheses report yields of 65–75%, with purity exceeding 95% after recrystallization. Industrial adaptations employ continuous flow reactors to enhance efficiency, achieving throughputs of 50–100 kg/day while maintaining consistent quality.

Mechanochemical Synthesis via Mortar-Pestle Grinding

Recent advancements in green chemistry have introduced solvent-free mechanochemical methods for benzimidazole derivatives, including this compound. This approach eliminates toxic solvents and reduces energy consumption.

Methodology

The mechanochemical synthesis involves grinding 5-chloro-1H-benzimidazole with chloroacetic acid and a catalytic amount of acetic acid using a mortar and pestle. The mechanical force facilitates intimate mixing and accelerates the reaction kinetics, enabling completion within 30–45 minutes.

Advantages :

Limitations and Optimization

Initial yields from mechanochemical methods are lower (50–60%) due to incomplete conversion. However, iterative grinding cycles and the addition of solid-phase catalysts like silica gel have improved yields to 70–75%.

Cyclocondensation of o-Phenylenediamine Derivatives

An alternative route involves constructing the benzimidazole ring in situ from o-phenylenediamine precursors, followed by acetic acid side-chain incorporation. This method is advantageous for integrating complex substituents early in the synthesis.

Stepwise Synthesis

-

Benzimidazole Ring Formation :

o-Phenylenediamine is condensed with 4-chlorobenzoic acid in the presence of polyphosphoric acid (PPA) at 120°C, yielding 5-chloro-1H-benzimidazole. -

Acetic Acid Side-Chain Introduction :

The intermediate reacts with chloroacetic acid under basic conditions, as described in Section 1.1.

Yield Comparison :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Benzimidazole formation | 80–85 | 90 |

| Side-chain addition | 70–75 | 95 |

Industrial Adaptations

Large-scale production utilizes automated batch reactors with real-time pH and temperature monitoring to ensure reproducibility. Post-synthesis purification employs column chromatography for pharmaceutical-grade output.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conventional | 65–75 | 6–8 hours | High | Moderate (solvent use) |

| Mechanochemical | 70–75 | 0.5–1 hour | Moderate | Low |

| Cyclocondensation | 70–75 | 10–12 hours | High | High (PPA disposal) |

Key Insights :

Analyse Des Réactions Chimiques

Esterification and Anhydride Formation

The carboxylic acid group undergoes esterification and anhydride formation under standard conditions:

- Methyl/Ethyl Ester Synthesis : Reaction with methyl or ethyl chloride in refluxing ethanol yields methyl/ethyl {3-[2-(5-chloro-1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetate.

- Anhydride Synthesis : Reacting with benzoyl chloride produces mixed anhydrides.

Amide Formation

The carboxylic acid reacts with amines/hydrazines to form amides, critical for enhancing biological activity:

- Primary Amides : Hydrazine hydrate in ethanol under microwave irradiation (240°C, 10 bar) yields hydrazide derivatives .

- Aryl Amides : Reactions with aniline, nitroaniline, or benzamide produce substituted acetamides.

- Example :

Product Reagent Yield (%) Antibacterial Activity (Zone of Inhibition, mm)* N-Phenylacetamide (AJ) Aniline 65 22 (S. aureus) N-(3-Nitrophenyl)acetamide (AL) 3-Nitroaniline 72 20 (P. aeruginosa)

- Example :

Nucleophilic Substitution at the Benzimidazole Core

The chlorine atom at the 5-position participates in nucleophilic substitution:

- Replacement with Thiols : Reacting with thiourea or thiols generates sulfanyl derivatives .

- Quinoxaline Rearrangement : Under acidic conditions, the benzimidazole core can undergo ring contraction/expansion via quinoxaline intermediates, though this is less common for chloro-substituted derivatives .

Condensation Reactions

The acetic acid side chain facilitates condensations:

- With Glycolic Acid : Forms {3-[2-(5-chloro-1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid (AD) under reflux (4 hr, 82% yield) .

- With Benzene-1,2-diol : Produces hydroxyphenyl ethanone derivatives .

Biological Activity Correlation

Derivatives show enhanced antibacterial properties, linked to electronic effects:

- Electron-Withdrawing Groups (e.g., nitro): Improve activity against Gram-positive bacteria (e.g., AJ: 22 mm zone vs. S. aureus) .

- Electron-Donating Groups (e.g., methoxy): Reduce potency compared to chloro/nitro analogs .

Synthetic Methodologies

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min for hydrazide formation) .

- Conventional Reflux : Standard for ester/amide synthesis (2–5 hr) .

Critical Research Findings

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial and Anticancer Properties

The compound is being investigated for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of (5-Chloro-1H-benzimidazol-2-yl)acetic acid exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several cancer cell lines.

Case Study: Antimicrobial Activity

A study reported the Minimum Inhibitory Concentration (MIC) values for selected strains:

| Microorganism | MIC (mg/mL) | Method |

|---|---|---|

| Staphylococcus aureus | 0.015 | Broth Microdilution |

| Escherichia coli | 0.030 | Disc Diffusion |

| Pseudomonas aeruginosa | 0.025 | Disc Diffusion |

| Candida albicans | 0.050 | Broth Microdilution |

These results demonstrate the compound's promising antibacterial activity comparable to standard antibiotics like Gentamicin .

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines have shown that benzimidazole derivatives, including this compound, possess anticancer properties with IC50 values below 10 mg/mL against liver and breast cancer cell lines .

Biochemical Research

Enzyme Inhibition Studies

This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases and cancer. This inhibition can serve as a therapeutic strategy in drug development.

Agricultural Chemistry

The compound is also being studied for its application in agrochemicals. Its effectiveness against certain pests and diseases makes it a valuable candidate for enhancing crop protection products.

Material Science

In material science, this compound is being investigated for its potential in developing new materials, particularly coatings and polymers that require enhanced durability and chemical resistance .

Analytical Chemistry

This compound serves as a standard in analytical methods, aiding in the detection and quantification of related compounds in various samples. Its unique chemical properties make it suitable for diverse analytical applications .

Mécanisme D'action

The mechanism of action of (5-Chloro-1H-benzimidazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Key Observations :

- Chloro vs.

- Side Chain Variations : Hydrazide derivatives (e.g., compound 22 in ) exhibit potent anticancer activity, while the acetic acid moiety in MK-3903 contributes to AMPK binding .

- Core Heterocycle Replacement : Replacing benzimidazole with benzothiophene (as in ) alters electronic properties, impacting target selectivity.

Physicochemical Properties

- Lipophilicity : Chloro-substituted derivatives (e.g., (5-Chloro-1H-benzimidazol-2-yl)acetic acid) exhibit higher logP values than fluoro or methoxy analogues, influencing solubility and bioavailability .

- Acidity : The acetic acid moiety (pKa ~2.5) enhances water solubility at physiological pH, crucial for intracellular uptake .

Activité Biologique

(5-Chloro-1H-benzimidazol-2-yl)acetic acid is a benzimidazole derivative recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's structural characteristics allow it to interact with various biological targets, influencing multiple biochemical pathways and cellular processes.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes, proteins, and cellular pathways.

Target Interactions

- Enzymatic Inhibition : The compound has been shown to inhibit certain kinases, which are pivotal in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against cancer and other diseases.

- Protein Binding : It binds to proteins involved in DNA replication and repair, affecting cell proliferation and survival.

Biochemical Pathways

This compound influences several key biochemical pathways:

- Glycolysis and TCA Cycle : It can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Furthermore, it affects the tricarboxylic acid (TCA) cycle by modulating key enzymes such as citrate synthase.

- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly suppressed tumor growth in mice models. The results indicated a clear dose-dependent relationship where higher doses led to greater tumor inhibition .

- Antimicrobial Efficacy : Research showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved the disruption of bacterial cell wall synthesis and metabolic pathways.

- Fungal Inhibition : In vitro studies revealed that the compound effectively inhibited fungal growth, particularly against strains resistant to conventional antifungals. This suggests its potential as a novel antifungal agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (5-Chloro-1H-benzimidazol-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of 4-chloro-1,2-diaminobenzene with a substituted acetic acid derivative. For example, refluxing with sodium acetate in acetic acid (3–5 hours) under nitrogen can yield the benzimidazole core. Subsequent functionalization at the 2-position via nucleophilic substitution (e.g., using chloroacetic acid derivatives) introduces the acetic acid moiety . Optimization includes monitoring reaction progress via TLC, controlling temperature (±2°C), and using anhydrous solvents to minimize hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the benzimidazole ring protons (δ 7.2–8.5 ppm for aromatic protons) and acetic acid side-chain (δ 3.8–4.2 ppm for CH2, δ 12–13 ppm for COOH).

- FT-IR : Look for carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C9H7ClN2O2: calc. 210.0198).

- Elemental Analysis : Ensure %C, %H, %N, and %Cl match theoretical values within ±0.3% .

Q. How can the solubility and stability of this compound be evaluated for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect precipitation.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to −20°C under argon if decomposition exceeds 5% .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the acetic acid moiety in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify nucleophilic/electrophilic sites (e.g., carboxylate group’s pKa ~2.5–3.0).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding between the acetic acid group and active-site residues .

Q. How can conflicting crystallographic data on benzimidazole derivatives be resolved?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMF/EtOH) and compare unit cell parameters with literature (e.g., CCDC entries).

- Powder XRD : Validate phase purity if single crystals are unobtainable. Use Rietveld refinement to resolve discrepancies in reported lattice constants .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) for receptor-ligand interactions.

- SAR Studies : Synthesize analogs (e.g., ester derivatives, halogen-substituted variants) to correlate structural features with bioactivity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported pKa values for the acetic acid group?

- Methodological Answer :

- Potentiometric Titration : Perform titrations in varying ionic strengths (0.1–1.0 M KCl) to account for activity coefficients.

- UV-pH Profiling : Monitor absorbance changes at λmax near 260 nm (benzimidazole π→π* transitions) to identify protonation states. Compare results with computational predictions (e.g., COSMO-RS) .

Q. What strategies validate the reproducibility of synthetic yields across laboratories?

- Methodological Answer :

- Round-Robin Testing : Collaborate with 3+ labs to replicate synthesis under standardized conditions (e.g., solvent purity, equipment calibration).

- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield. Publish raw HPLC and NMR data in open-access repositories .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-containing vapors.

- Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.